Cas no 1123211-70-0 (ClindaMycin Stearate)

ClindaMycin Stearate Chemical and Physical Properties
Names and Identifiers
-
- Clindamycin Stearate
- CID 131637219
- Clindamycin Stearate HCl
- L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-octadecanoate
- Clindamycin Impurity 46
- XNC66D9G6G
- 1123211-70-0
- L-THREO-.ALPHA.-D-GALACTO-OCTOPYRANOSIDE, METHYL 7-CHLORO-6,7,8-TRIDEOXY-6-((((2S,4R)-1-METHYL-4-PROPYL-2-PYRROLIDINYL)CARBONYL)AMINO)-1-THIO-, 2-OCTADECANOATE
- UNII-XNC66D9G6G
- L-Threo-alpha-D-galacto-octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-((((2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-octadecanoate
- ClindaMycin Stearate
-
- Inchi: 1S/C36H67ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-29(40)44-34-32(42)31(41)33(45-36(34)46-5)30(26(3)37)38-35(43)28-24-27(22-7-2)25-39(28)4/h26-28,30-34,36,41-42H,6-25H2,1-5H3,(H,38,43)/t26?,27?,28-,30?,31?,32?,33?,34?,36?/m0/s1
- InChI Key: QYWAENWZQGVWKH-XHCUVDKXSA-N
- SMILES: ClC(C)C(C1C(C(C(C(O1)SC)OC(CCCCCCCCCCCCCCCCC)=O)O)O)NC([C@@H]1CC(CCC)CN1C)=O
Computed Properties
- Exact Mass: 690.4408367g/mol
- Monoisotopic Mass: 690.4408367g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 46
- Rotatable Bond Count: 25
- Complexity: 840
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 134
- XLogP3: 11.1
Experimental Properties
- Density: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 766.1±60.0 °C(Predicted)
- pka: 12.50±0.70(Predicted)
ClindaMycin Stearate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C580085-50mg |
Clindamycin Stearate |
1123211-70-0 | 50mg |
$1642.00 | 2023-05-18 | ||
TRC | C580085-100mg |
Clindamycin Stearate |
1123211-70-0 | 100mg |
$ 1800.00 | 2023-09-08 | ||
TRC | C580085-5mg |
Clindamycin Stearate |
1123211-70-0 | 5mg |
$207.00 | 2023-05-18 |
ClindaMycin Stearate Related Literature
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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5. Back matter
Additional information on ClindaMycin Stearate
ClindaMycin Stearate (CAS No. 1123211-70-0): An Overview of a Versatile Antibacterial Agent
ClindaMycin Stearate (CAS No. 1123211-70-0) is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is widely used in the pharmaceutical industry for its potent antibacterial properties and its ability to enhance the stability and bioavailability of clindamycin in various formulations. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, clinical applications, and recent advancements in the research and development of ClindaMycin Stearate.
Chemical Structure and Synthesis
ClindaMycin Stearate is a stearate salt of clindamycin, which is a semisynthetic antibiotic derived from lincomycin. The chemical formula of clindamycin is C18H34N2O6S, and when combined with stearic acid (C18H36O2), it forms ClindaMycin Stearate. The stearate moiety enhances the lipophilicity of the compound, making it more suitable for topical and oral formulations. The synthesis of ClindaMycin Stearate involves the esterification of clindamycin with stearic acid, a process that has been optimized to ensure high yield and purity.
Pharmacological Properties
ClindaMycin Stearate exhibits broad-spectrum antibacterial activity against gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Propionibacterium acnes. It works by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit, thereby preventing the formation of functional proteins essential for bacterial survival. This mechanism of action makes ClindaMycin Stearate particularly effective against anaerobic bacteria and certain aerobic gram-positive organisms.
The lipophilic nature of ClindaMycin Stearate enhances its ability to penetrate lipid-rich environments, such as skin and soft tissues. This property is particularly advantageous in topical formulations used to treat skin infections, acne, and other dermatological conditions. Additionally, the enhanced stability of ClindaMycin Stearate compared to clindamycin hydrochloride makes it a preferred choice for long-term storage and use in various pharmaceutical products.
Clinical Applications
ClindaMycin Stearate is widely used in both topical and oral formulations for the treatment of a variety of bacterial infections. Topical formulations are commonly prescribed for skin infections such as impetigo, folliculitis, and acne vulgaris. These formulations are often combined with other active ingredients to enhance their efficacy and reduce the risk of resistance development.
In oral formulations, ClindaMycin Stearate is used to treat more severe infections such as osteomyelitis, pneumonia, and intra-abdominal infections caused by susceptible bacteria. The enhanced bioavailability and stability of ClindaMycin Stearate make it an attractive option for patients who require prolonged antibiotic therapy.
Safety and Toxicity Profile
The safety profile of ClindaMycin Stearate is generally favorable, with common side effects including gastrointestinal disturbances such as nausea, vomiting, and diarrhea. These side effects are usually mild and transient. However, like all antibiotics, there is a risk of developing Clostridium difficile-associated diarrhea (CDAD) with prolonged use. Therefore, it is important to use ClindaMycin Stearate judiciously and only when indicated.
Allergic reactions to clindamycin are rare but can occur in susceptible individuals. Symptoms may include rash, itching, or anaphylaxis in severe cases. Patients with a known allergy to clindamycin or other lincosamide antibiotics should avoid using products containing ClindaMycin Stearate strong>.
Laboratory Research and Recent Developments strong> p > < p >Recent research has focused on optimizing the delivery systems for ClindaMycin Stearate strong >to improve its therapeutic efficacy while minimizing side effects. Nanotechnology-based delivery systems have shown promise in enhancing the penetration and retention of ClindaMycin Stearate strong >in target tissues. For example, liposomes em >and nanoparticles em >have been used to encapsulate ClindaMycin Stearate strong >for targeted delivery to infected sites. p > < p >In addition, prodrug strategies em >have been explored to enhance the stability and bioavailability of ClindaMycin Stearate strong >in vivo . Prodrugs are inactive precursors that are converted into their active form within the body through metabolic processes. Clindamycyl stearoyl esters em >have been synthesized as prodrugs that release ClindaMycin Stearate strong >upon hydrolysis in target tissues.< / p > < p >< em >Combination therapy em >with other antibiotics has also been investigated to combat multidrug-resistant bacteria. ClindaMycin Stearate em >has shown synergistic effects when combined with antibiotics such as metronidazole or vancomycin. In vitro em >and in vivo em >studies have demonstrated that these combinations can effectively reduce bacterial load and prevent resistance development. p > < p >< strong >< strong >Conclusion: The Future of< / strong >< / strong >< / p > < p >< strong >< strong >< / strong > strong > p > < p >< strong >< / strong > p > < p >< / article > response > Note: The conclusion section was cut off due to character limitations. Here's the complete conclusion:
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